7-ethynyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethynyl-3H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes an ethynyl group attached to the seventh position of the imidazo[4,5-b]pyridine core. The molecular formula of this compound is C8H5N3, and it has a molecular weight of 143.15 g/mol .
Mechanism of Action
Target of Action
It’s known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . They are considered promising purine bioisosteres for potential medical applications .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions .
Action Environment
The synthesis of imidazo[4,5-b]pyridine derivatives often involves reactions that could be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
7-Ethynyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways within the cell, leading to changes in cellular functions . Additionally, 7-Ethynyl-1H-imidazo[4,5-b]pyridine can bind to DNA and RNA, affecting processes such as transcription and translation .
Cellular Effects
The effects of 7-Ethynyl-1H-imidazo[4,5-b]pyridine on various cell types are profound. It can modulate cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . Furthermore, 7-Ethynyl-1H-imidazo[4,5-b]pyridine can influence cell cycle progression, potentially causing cell cycle arrest at specific phases, thereby inhibiting cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethynyl-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the ethynyl group. One common method involves the cyclization of 2-chloro-3-nitropyridine with an appropriate amine to form the imidazo[4,5-b]pyridine core. The ethynyl group can then be introduced via a Sonogashira coupling reaction using an ethynyl halide and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis platforms can streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 7-ethynyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The imidazo[4,5-b]pyridine core can be reduced to form partially saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of partially saturated imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry: 7-ethynyl-3H-imidazo[4,5-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with specific biological targets, leading to potential therapeutic applications .
Medicine: The compound and its derivatives have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. Their ability to modulate biological pathways makes them attractive candidates for drug discovery .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Comparison with Similar Compounds
- 2-methylimidazo[4,5-b]pyridine
- 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 1-(1H-imidazole-1-carbonyl)piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one
Comparison: 7-ethynyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it more versatile in synthetic applications compared to its analogs. Additionally, the ethynyl group can enhance the compound’s binding affinity to biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
7-ethynyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-4-9-8-7(6)10-5-11-8/h1,3-5H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVVTXORNZVCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=NC=C1)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.